7-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H8ClNO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including this compound, has been achieved using the Castagnoli–Cushman reaction . This method was employed to create a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives as new antioomycete agents against P. recalcitrans .Molecular Structure Analysis
The molecular structure of this compound consists of a 3,4-dihydroisoquinolin-1(2H)-one scaffold with a chlorine atom attached at the 7th position .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 181.62 .Scientific Research Applications
Antitumor Activities
A novel class of 3,4-dihydroisoquinolines, including compounds related to 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one, has shown moderate antitumor activities in vitro. The crystal structure and synthesis of these compounds have been extensively studied, highlighting their potential in cancer research (Zhu et al., 2011).
Synthesis of Functionalized Isoquinolines
Research has shown that chlorinated 3,4-dihydroisoquinolines, closely related to the chemical structure , are suitable precursors for functionalized isoquinolines. These findings are significant in the context of synthetic chemistry and potential pharmaceutical applications (J. Jacobs et al., 2009).
Preparation of Pyrimidoisoquinolin-2-imine Hydrochlorides
Studies have demonstrated that tetrahydroisoquinolines, which are structurally related to this compound, can undergo ring isomerization to form pyrimidoisoquinolin-2-imine hydrochlorides. This synthesis is crucial in medicinal chemistry for developing new compounds (D. Korbonits et al., 1987).
Synthesis of 3,4-Dihydro-1(2H)-isoquinolinones
The interaction between homophthalic anhydrides and azomethines, including 3,4-dihydroisoquinoline derivatives, leads to the synthesis of 3,4-dihydro-1(2H)-isoquinolinones and 8-oxoberbines. This process is significant for creating new chemical entities with potential therapeutic applications (M. Haimova et al., 1977).
Synthesis of 8-Aryl-3,4-Dihydroisoquinolines
Research into the synthesis of 8-chloro-3,4-dihydroisoquinoline has led to the development of various 8-aryl-3,4-dihydroisoquinolines. These compounds are useful as building blocks in the synthesis of potential drug candidates (Csilla Hargitai et al., 2018).
Anticancer Properties of 1-Amino-3-Hetarylisoquinolines
A novel synthesis approach for 1-functionalized 3-hetarylisoquinolines, including 1-aminoisoquinolines, has been developed. Preliminary results indicate that these compounds possess promising anticancer properties (A. Konovalenko et al., 2020).
Methodology for Construction of the 3,4-Dihydroisoquinolinone Skeleton
A new method for the preparation of 3,4-dihydroisoquinolin-1(2H)-one, an essential structure for isoquinoline alkaloids, has been reported. This development is crucial for advancing the synthesis of complex natural products (Berk Mujde et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZRTRAYSHQMPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595462 | |
Record name | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-95-0 | |
Record name | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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